1,3-Hexanediol, also known as 2-ethyl-1,3-hexanediol, is a colorless, oily liquid with the chemical formula and a molecular weight of approximately 146.23 g/mol. It is classified as a diol due to the presence of two hydroxyl (-OH) groups in its structure. The compound is used in various industrial applications, including as a solvent, plasticizer, and in personal care products. Its unique properties make it valuable in formulations requiring stability and moisture retention .
Currently, there is no significant research available on the specific mechanism of action of 1,3-hexanediol in biological systems.
1,3-Hexanediol possesses good solvency properties for various organic and inorganic compounds. This makes it a valuable tool in scientific research for dissolving samples for analysis, preparing reaction mixtures, and extracting specific components from complex mixtures. Additionally, its hygroscopic (water-absorbing) nature allows it to act as a mild desiccant and preservative in certain research settings .
These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity .
1,3-Hexanediol exhibits moderate biological activity. Studies have shown that it can cause eye irritation and may be harmful if ingested or absorbed through the skin. Animal studies have indicated potential reproductive toxicity at high doses, suggesting caution in its handling and application . The compound is rapidly absorbed and metabolized in vivo, with significant excretion occurring via urine .
Several methods exist for synthesizing 1,3-Hexanediol:
These methods vary in complexity and yield, with catalytic hydrogenation being one of the most efficient approaches .
1,3-Hexanediol finds diverse applications across various industries:
Its ability to retain moisture makes it particularly valuable in formulations aimed at enhancing skin hydration .
Research on interaction studies involving 1,3-Hexanediol has focused on its absorption and distribution within biological systems. When administered orally or dermally in animal studies, it demonstrated rapid absorption with significant urinary excretion of metabolites. The compound's interaction with biological membranes indicates that it can penetrate skin layers effectively .
Additionally, studies have shown that the compound can interact with other chemicals in formulations, affecting their stability and efficacy .
1,3-Hexanediol shares structural similarities with several other diols and polyols. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Properties |
---|---|---|---|
1,2-Hexanediol | 118.18 g/mol | Lower boiling point; used primarily as a solvent | |
1,4-Butanediol | 90.12 g/mol | Commonly used as an industrial solvent and polymer | |
Propylene Glycol | 76.09 g/mol | Widely used in food and pharmaceuticals; lower viscosity | |
2-Ethylhexanol | 130.23 g/mol | Used as an intermediate in chemical synthesis |
While all these compounds serve various industrial purposes, 1,3-Hexanediol stands out due to its dual hydroxyl groups that confer unique moisture-retaining properties beneficial for cosmetic applications .
1,3-Hexanediol (C₆H₁₄O₂) emerged as a structurally significant aliphatic diol during mid-20th-century advancements in organic synthesis. Early methodologies for diol synthesis, such as the reduction of ketohexanoates using lithium aluminum hydride, were described in foundational studies from the 1950s. Industrial interest grew with the development of aldol condensation processes, notably the conversion of n-butyraldehyde to 2-ethyl-1,3-hexanediol using alkali metal hydroxides and phase-transfer catalysts, as patented in the 1990s. The compound’s utility in polymer science and organic intermediates further accelerated its commercial production.
1,3-Hexanediol is systematically named hexane-1,3-diol, reflecting hydroxyl groups on the first and third carbons of a six-carbon chain. It belongs to the vicinal diol subclass when hydroxyls occupy adjacent positions, though its 1,3 configuration places it in a distinct category of mid-chain diols. Classified under CAS No. 21531-91-9, it shares structural similarities with other industrially relevant diols like 1,4-butanediol and 1,6-hexanediol.
1,3-Hexanediol serves as a critical intermediate in asymmetric synthesis and polymer chemistry. Its role in producing chiral 1,3-diols—valuable for pharmaceuticals and agrochemicals—has been highlighted in catalytic studies using organocatalysts and transition metals. Additionally, its bifunctional reactivity enables applications in crosslinking agents and polyurethane chain extenders.